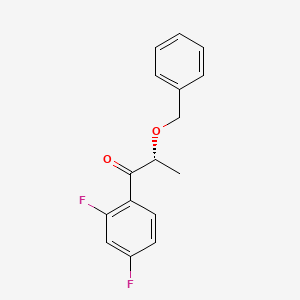

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

Description

Historical Context and Discovery

The development of this compound emerged from the pharmaceutical industry's need for improved synthetic intermediates in antifungal drug development. The compound gained particular prominence in connection with efinaconazole synthesis, where it serves as a key intermediate in the production of this topical antifungal medication. The historical development of this compound reflects the broader evolution of pharmaceutical chemistry toward increasingly sophisticated synthetic strategies that prioritize stereochemical control and molecular precision.

Early research into this compound class was driven by the recognition that chiral pharmaceutical intermediates could provide significant advantages in drug development, particularly in terms of reducing unwanted enantiomeric impurities that might contribute to adverse effects or reduced efficacy. The specific structural features of this compound were designed to address limitations observed in earlier synthetic approaches, particularly those related to protecting group stability and stereochemical retention during complex synthetic transformations.

The compound's development also represents an important milestone in the application of benzyl protecting group chemistry to pharmaceutical synthesis. Traditional synthetic approaches often employed tetrahydropyran protecting groups, but these proved problematic due to their tendency toward ring opening under acidic conditions. The adoption of benzyl protecting groups in the synthesis of this compound addressed these limitations while maintaining high product purity and yield, demonstrating the importance of strategic protecting group selection in complex pharmaceutical synthesis.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in modern medicinal chemistry due to its role as a versatile building block for constructing complex pharmaceutical molecules with defined stereochemistry. The compound's significance extends beyond its immediate applications, serving as a paradigm for the design and synthesis of chiral intermediates that can be efficiently incorporated into diverse synthetic pathways. Its utility in pharmaceutical synthesis demonstrates the critical importance of developing reliable methods for producing enantiopure compounds at scale.

The compound's molecular design incorporates several key features that enhance its value in medicinal chemistry applications. The difluorophenyl substituent provides enhanced metabolic stability and modulates the compound's lipophilicity, characteristics that are particularly valuable in pharmaceutical development where drug-like properties must be carefully optimized. The benzyloxy protecting group offers exceptional stability under a wide range of reaction conditions while remaining easily removable when needed, making it ideal for multi-step synthetic sequences that require robust protecting group chemistry.

In the broader context of organic synthesis, this compound exemplifies the sophisticated approaches now available for creating complex molecular architectures with high stereochemical fidelity. The compound serves as a valuable building block in organic synthesis, particularly in constructing complex molecules with defined stereochemistry, such as polypropionate fragments. Its applications extend to various synthetic challenges where precise stereochemical control is essential for achieving desired biological activity or physical properties.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects the compound's complex structural features and stereochemical characteristics. According to International Union of Pure and Applied Chemistry naming conventions, the compound is designated as (2R)-1-(2,4-difluorophenyl)-2-phenylmethoxypropan-1-one, which explicitly identifies each structural component and the absolute configuration at the chiral center. This systematic name provides complete structural information necessary for unambiguous identification and synthesis planning.

Properties

IUPAC Name |

(2R)-1-(2,4-difluorophenyl)-2-phenylmethoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-11(20-10-12-5-3-2-4-6-12)16(19)14-8-7-13(17)9-15(14)18/h2-9,11H,10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLJRJZCBFBRNA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one typically involves multi-step organic reactions starting from commercially available benzyl chloride and 2,4-difluorophenyl derivatives. The key transformations include:

- Formation of benzyloxy substituent via nucleophilic substitution or protection strategies.

- Introduction of the chiral center at the 2-position of the propanone backbone.

- Installation of the 2,4-difluorophenyl moiety on the ketone.

Alternative Synthetic Routes and Improvements

While the above route is standard, patent literature and research indicate efforts to improve yield and purity:

- Use of protecting groups such as benzyloxy to enhance selectivity and stability during intermediate steps.

- Employing milder bases and solvents like tetrahydrofuran and alcohols (methanol, ethanol) to optimize reaction conditions.

- Application of inert atmosphere techniques to prevent oxidation or hydrolysis of sensitive intermediates.

- Optimization of reaction times and temperatures to balance conversion and minimize by-products.

Research Findings and Yield Data

Notes on Related Compounds and Methods

- Related compounds such as 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole have been synthesized via multi-step protocols involving benzyloxy intermediates and halogenated phenyl precursors, highlighting the utility of benzyloxy protection in complex molecule assembly.

- Challenges in obtaining high purity and yield have led to exploration of alternative bases, solvents, and reaction conditions, emphasizing the need for careful optimization in the preparation of benzyloxy-substituted ketones.

- Crystallization and powder X-ray diffraction (XRPD) have been used to characterize intermediate compounds, ensuring structural integrity before proceeding to subsequent steps.

Summary Table of Preparation Methods

| Method Aspect | Description | Comments |

|---|---|---|

| Starting Materials | Benzyl chloride, 2,4-difluorophenyl derivatives | Commercially available |

| Key Reagents | Sodium hydride, magnesium, iodine | For alkoxide and Grignard steps |

| Solvents | Tetrahydrofuran (THF), alcohols (ethanol, methanol) | Solvent choice affects yield |

| Atmosphere | Inert (nitrogen or argon) | Prevents side reactions |

| Reaction Conditions | 20 °C for hydride step; ambient for Grignard formation | Controlled temperature |

| Purification | Chromatography, crystallization | Required for high purity |

| Yield | Moderate, dependent on step optimization | Typically 40-70% per step |

| Stereochemical Control | Chiral induction via starting materials or catalysts | Essential for (2R) configuration |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The benzyloxy and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have identified (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one as a potential anticancer agent. Its structural similarity to known anticancer compounds suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary results suggest it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo further transformations makes it valuable in synthetic pathways.

Synthesis Pathway Example:

The compound can be synthesized through a multi-step reaction involving sodium hydride and magnesium in tetrahydrofuran under inert conditions . This method allows for the introduction of various functional groups that can be exploited in subsequent reactions.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The difluorophenyl group contributes to the overall rigidity and thermal resistance of the resulting polymers.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (Tg) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 150 °C | 70 |

| Polystyrene | 100 °C | 40 |

Mechanism of Action

The mechanism by which (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and difluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key Observations:

- Benzyloxy vs. Tetrahydro-2H-pyran-2-yloxy : The replacement of benzyloxy with a cyclic ether (tetrahydro-2H-pyran-2-yloxy) in may enhance solubility in polar solvents or stabilize the compound against oxidative degradation.

- Fluorination vs.

- Stereochemical Impact : Enantioselective synthesis methods, such as Cu-catalyzed borylation , highlight the importance of R-configuration in achieving high enantiomeric purity (e.g., 98% ee), which is critical for chiral drug intermediates.

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data of Related Compounds

Biological Activity

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one, also known by its CAS number 247196-88-9, is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzyloxy group and a difluorophenyl moiety, which are significant for its interaction with biological targets.

- Molecular Formula : C₁₆H₁₄F₂O₂

- Molecular Weight : 276.28 g/mol

- CAS Number : 247196-88-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound facilitate binding to these targets, influencing various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, which can affect signaling cascades within cells.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance, it has been tested against various cancer cell lines and demonstrated significant cytotoxic effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 5.0 | Cytotoxic |

| HeLa (Cervical) | 3.5 | Apoptotic |

| MCF7 (Breast) | 4.0 | Cytotoxic |

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the compound's effect on breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays.

- Antimicrobial Efficacy Study : Another research highlighted the compound's efficacy against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Q1. What are the optimal synthetic routes for (2R)-2-(benzyloxy)-1-(2,4-difluorophenyl)propan-1-one, and how can stereochemical integrity be maintained?

Methodological Answer: The synthesis typically involves enantioselective formation of the chiral center at the 2R position. A plausible route includes:

Friedel-Crafts acylation : React 2,4-difluorobenzene with an acylating agent (e.g., chloroacetone) under Lewis acid catalysis (AlCl₃ or FeCl₃) to form the ketone backbone.

Stereoselective benzyloxy introduction : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) to install the benzyloxy group with R-configuration.

Purification : Chromatographic separation (HPLC with chiral columns) ensures enantiomeric purity .

Q. Key Considerations :

- Monitor reaction conditions (temperature, solvent polarity) to minimize racemization.

- Validate stereochemistry via X-ray crystallography (as in ) or chiral shift reagents in NMR .

Q. Q2. How can the purity and structural identity of this compound be validated in academic research?

Methodological Answer:

- Analytical Techniques :

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns and electrospray ionization (ESI-MS) .

- NMR Spectroscopy : Confirm regiochemistry (e.g., difluorophenyl substitution pattern via NMR) and benzyloxy group integration ( NMR).

- Polarimetry : Verify enantiomeric excess (ee) if chiral resolution is performed .

- Reference Standards : Compare retention times and spectral data with commercially available or in-house synthesized standards.

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictions in catalytic efficiency during asymmetric synthesis of this compound?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., low ee with certain metal catalysts) may arise from:

- Competing Pathways : Metal catalysts (e.g., Rh, Pd) may promote undesired side reactions (e.g., β-hydride elimination) during benzyloxy group installation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents (e.g., toluene), altering enantioselectivity .

- Ligand Design : Bulky ligands (e.g., BINAP) improve stereocontrol by restricting catalyst conformation, as observed in analogous systems ().

Q. Experimental Validation :

Q. Q4. How does the electronic environment of the 2,4-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atoms:

- Activate the Ketone : Enhance electrophilicity for nucleophilic additions (e.g., Grignard reactions).

- Direct Metal Coordination : Fluorine’s lone pairs facilitate interactions with transition metals (e.g., Pd in Suzuki couplings), though steric hindrance may reduce coupling efficiency .

Case Study :

In , fluorinated benzodiazepines show altered reactivity due to fluorine’s inductive effects. Apply analogous DFT calculations to predict reaction pathways for this compound.

Q. Q5. What strategies mitigate degradation of this compound under oxidative or photolytic conditions?

Methodological Answer:

- Stabilization Methods :

- Light-Sensitive Storage : Use amber vials to prevent photodegradation, as fluorinated aromatics are prone to UV-induced reactions ().

- Antioxidants : Add butylated hydroxytoluene (BHT) to solutions to inhibit radical-mediated oxidation.

- Low-Temperature Storage : Store at -20°C under inert gas (N₂/Ar) to slow hydrolysis of the benzyloxy group .

Q. Degradation Analysis :

- LC-MS/MS : Identify degradation products (e.g., debenzylated ketone or fluorophenol derivatives) .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies in reported enantioselectivity for this compound across different studies?

Methodological Answer: Discrepancies may stem from:

- Catalyst Purity : Trace metal impurities in catalysts (e.g., Pd/C) can alter reaction outcomes. Use ultra-high-purity reagents and rigorously dry solvents.

- Analytical Variability : Ensure consistent NMR integration protocols or chiral column calibration .

Q. Recommendations :

- Reproduce reactions under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps).

- Cross-validate results with orthogonal techniques (e.g., circular dichroism vs. polarimetry) .

Q. Q7. Why do computational models sometimes fail to predict the compound’s stability in protic solvents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.